

# Quantitative Pharmacological Profile of Roxindole Hydrochloride

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## Compound Focus: Roxindole Hydrochloride

CAS No.: 108050-82-4

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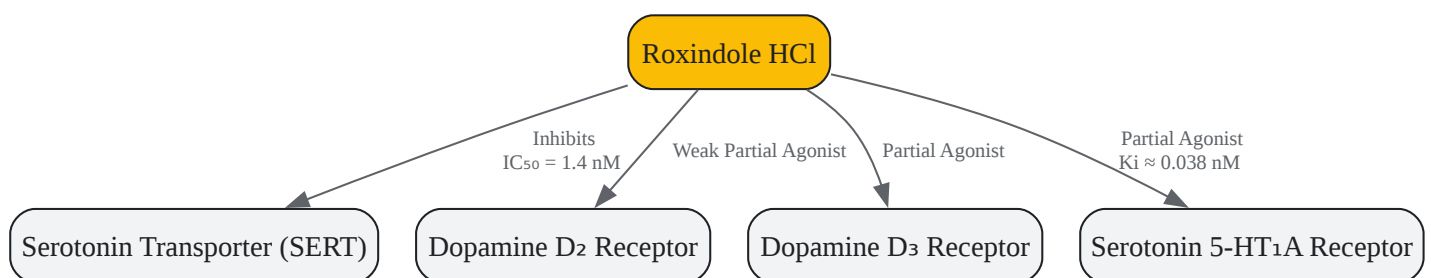
Parameter	Value	Notes / Experimental System
SERT Inhibition (IC <sub>50</sub> )	1.4 nM	Serotonin transporter (SERT); inhibits 5-HT uptake [1].
5-HT <sub>1A</sub> Receptor (K <sub>i</sub> )	0.9 nM	IC <sub>50</sub> value reported by one supplier [2].
5-HT <sub>1A</sub> Receptor (pK <sub>i</sub> )	9.42	K <sub>i</sub> ≈ 0.038 nM; recombinant human receptors [3] [4] [5].
Dopamine D <sub>2</sub> Receptor (pK <sub>i</sub> )	8.55	K <sub>i</sub> ≈ 2.82 nM; recombinant human receptors [3] [4] [5].
Dopamine D <sub>3</sub> Receptor (pK <sub>i</sub> )	8.93	K <sub>i</sub> ≈ 0.117 nM; recombinant human receptors [3] [4] [5].
Dopamine D <sub>4</sub> Receptor (pK <sub>i</sub> )	8.23	K <sub>i</sub> ≈ 5.89 nM; recombinant human receptors [3] [4] [5].
5-HT <sub>1B</sub> Receptor (pK <sub>i</sub> )	6.00	K <sub>i</sub> ≈ 1000 nM; recombinant human receptors [3] [4] [5].
5-HT <sub>1D</sub> Receptor (pK <sub>i</sub> )	7.05	K <sub>i</sub> ≈ 89.1 nM; recombinant human receptors [3] [4] [5].

## Functional Efficacy of Roxindole at Key Receptors

Receptor	Action	Experimental Details
Dopamine D2	Weak Partial Agonist / Functional Antagonist	In $[^3\text{S}]$ GTPyS binding assays, $E_{\text{max}} = 10.5\%$ relative to dopamine; potently blocks dopamine-stimulated signaling ( $\text{pK}_B = 9.05$ ) [4].
Dopamine D3	Partial Agonist	In $[^3\text{S}]$ GTPyS binding assays, $E_{\text{max}} = 30.0\%$ relative to dopamine [4].
Dopamine D4	Partial Agonist	In $[^3\text{S}]$ GTPyS binding assays, $E_{\text{max}} = 35.1\%$ relative to dopamine [4].
5-HT1A	Partial Agonist	In $[^3\text{S}]$ GTPyS binding assays, $E_{\text{max}} = 59.6\%$ relative to serotonin. Effect blocked by antagonist WAY 100,635 [4].

## Mechanism of Action and Experimental Data

**Roxindole hydrochloride** (EMD 49980) has a complex mechanism of action relevant to antidepressant and potential antipsychotic effects. It functions as a **potent serotonin reuptake inhibitor** and exhibits a multifaceted receptor profile, acting as a **partial agonist** with varying efficacy across dopamine and serotonin receptors [1] [6]. Its high affinity and partial agonist activity at **5-HT<sub>1A</sub>** and **D<sub>3</sub>** receptors are considered significant contributors to its antidepressant properties [4].



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Figure 1: Core mechanism of action of **Roxindole hydrochloride**, showcasing its primary molecular targets.

## In Vivo Pharmacological Effects

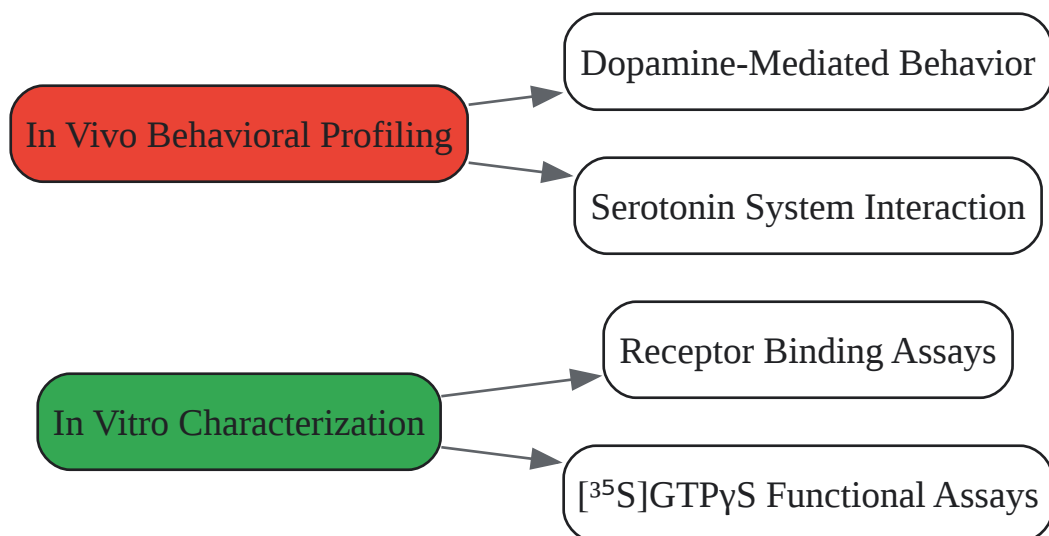
In vivo studies in rodents characterize Roxindole as a compound with **antipsychotic and antidepressant activities** [2]. Key behavioral findings include:

- **Inhibition of dopamine-mediated behaviors:** Inhibits apomorphine-induced climbing in mice ( $ED_{50} = 1.4$  mg/kg s.c.) and stereotyped behavior in rats ( $ED_{50} = 0.65$  mg/kg s.c.) [2].
- **Effects on the serotonin system:** At doses of 1-10 mg/kg (s.c.), it antagonizes certain behavioral effects induced by the 5-HT<sub>1A</sub> agonist 8-OH-DPAT in rats, without inducing the "5-HT syndrome" itself [2] [6].

## Key Experimental Protocols for Reference

For researchers, understanding the foundational experiments that defined Roxindole's profile is critical. Key methodologies from the literature include:

- **Receptor Binding and [<sup>35</sup>S]]GTPγS Functional Assays:** These determined roxindole's affinity (pKi) and functional efficacy ( $E_{max}$  and  $pEC_{50}$ ) at cloned human dopamine D<sub>2</sub>, D<sub>3</sub>, D<sub>4</sub> and serotonin 5-HT<sub>1A</sub>, 5-HT<sub>1B</sub>, and 5-HT<sub>1D</sub> receptors. Membranes from transfected cells were used in radioligand binding and [<sup>35</sup>S]]GTPγS binding assays to measure G-protein activation [4].
- **In Vivo Behavioral Tests:** Key studies include:
  - **Apomorphine antagonism:** Measuring inhibition of apomorphine-induced climbing in mice and stereotypy in rats to demonstrate central dopamine antagonism (a property of many antipsychotics) [2].
  - **5-HT<sub>1A</sub> interaction studies:** Investigating the compound's ability to antagonize behavioral syndromes (e.g., flat body posture, forepaw treading) and hypothermia induced by the selective 5-HT<sub>1A</sub> agonist 8-OH-DPAT in rats and mice [2] [6].



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Figure 2: Key experimental workflows for characterizing Roxindole's pharmacological profile.

## Research Considerations

- **Multi-Target Profile:** Roxindole's interest lies in its combined SERT inhibition and D<sub>2</sub>/D<sub>3</sub>/5-HT<sub>1A</sub> partial agonism, a profile now explored in modern multi-target antidepressants [7].
- **Functional Selectivity:** It exhibits functional selectivity at dopamine receptors, showing preferential activity at autoreceptors and higher potency/efficacy at D<sub>3</sub> versus D<sub>2</sub> receptors [1] [4].
- **Species and System:** All quantitative binding and functional data referenced are from **recombinant human receptors** [4].

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